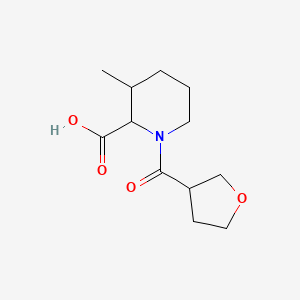

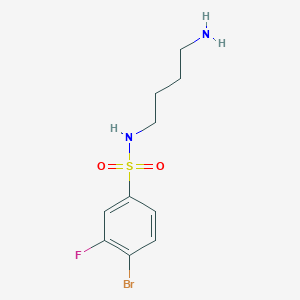

![molecular formula C15H18ClNO4 B6634558 4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)

4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid, also known as cloxacillin, is a semi-synthetic antibiotic that belongs to the penicillin class of antibiotics. It is commonly used to treat bacterial infections caused by penicillin-resistant staphylococci.

Mecanismo De Acción

Cloxacillin works by inhibiting the bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This results in the weakening of the cell wall and eventual lysis of the bacterial cell.

Biochemical and Physiological Effects:

Cloxacillin is rapidly absorbed after oral administration and has a bioavailability of approximately 40%. It is primarily eliminated through the kidneys and has a half-life of approximately 30 minutes. Cloxacillin has been shown to have minimal toxicity and is generally well-tolerated by patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cloxacillin is a widely used antibiotic in microbiology laboratories due to its ability to selectively inhibit the growth of gram-positive bacteria. However, it is important to note that 4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is not effective against gram-negative bacteria and should not be used as a broad-spectrum antibiotic.

Direcciones Futuras

For research include the development of new analogs, investigation of resistance mechanisms, and evaluation of potential combination therapies.

Métodos De Síntesis

Cloxacillin can be synthesized by the condensation of 6-aminopenicillanic acid and 3-chloro-2-methylbenzoyl chloride. This reaction yields 4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid in the form of a white crystalline powder.

Aplicaciones Científicas De Investigación

Cloxacillin has been extensively researched for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.

Propiedades

IUPAC Name |

4-[[(3-chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-10-11(3-2-4-12(10)16)13(18)17-9-15(14(19)20)5-7-21-8-6-15/h2-4H,5-9H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJGGZMFKOPRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)NCC2(CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)

![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)

![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)

![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)

![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)

![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)

![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)